[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
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Description
Scientific Research Applications
Molecular Docking and In Vitro Screening Compounds with structural similarities to [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid have been subjected to molecular docking and in vitro screening to determine their potential biological activities. For instance, a series of pyridine and fused pyridine derivatives were prepared and evaluated for their antimicrobial and antioxidant activities, demonstrating moderate to good binding energies with target proteins (Flefel et al., 2018).
Synthetic Pathways and Heterocyclic Chemistry The compound's potential role in the synthesis of heterocyclic structures is highlighted by research on similar compounds. For example, substituted 3-hydroxypyrazoles were used in the synthesis of pyranopyrazoles, demonstrating the compound's relevance in developing new synthetic routes for heterocyclic chemistry (Rodinovskaya et al., 2003).
Catalytic Oxidation Processes In catalytic oxidation processes, compounds structurally related to this compound have shown efficacy. For example, Cu(II)/pypzacac complexes, which share similarities in molecular structure, were used as catalysts for the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, showcasing their utility in environmental and synthetic chemistry applications (Xie et al., 2014).
Exploration of Antimicrobial Potential Investigations into compounds structurally related to this compound have explored their antimicrobial potential. A study synthesized and screened pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl moieties for antibacterial and antifungal activities, indicating the potential of such compounds in pharmaceutical research (Chandak et al., 2013).
properties
IUPAC Name |
2-[4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5O2/c1-7-10(5-21(3)19-7)11-4-9(14(16)17)13-8(2)20-22(6-12(23)24)15(13)18-11/h4-5,14H,6H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLWVSNZYWDJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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